4-[(3R)-piperidin-3-ylmethyl]morpholine
Overview
Description
4-[(3R)-piperidin-3-ylmethyl]morpholine is a chemical compound with the molecular formula C10H20N2O It is a heterocyclic compound containing both piperidine and morpholine rings
Mechanism of Action
Target of Action
Morpholine-modified agents have been studied for their antibacterial properties, particularly againstStaphylococcus aureus .
Mode of Action
The compound interacts with its targets through a multitarget mechanism . The most active complex, Ru (II)-3, exhibits strong potency against Staphylococcus aureus, demonstrating excellent bactericidal efficacy and the ability to overcome bacterial resistance . It can destroy the bacterial membrane and induce ROS production in bacteria .
Biochemical Pathways
It’s known that the compound can inhibit the secretion of bacterial exotoxins and enhance the activity of many existing antibiotics .
Pharmacokinetics
Piperidine derivatives, which include this compound, are known for their wide variety of biological activities and are a vital fundament in the production of drugs .
Result of Action
The molecular and cellular effects of 4-[(3R)-piperidin-3-ylmethyl]morpholine’s action include the destruction of the bacterial membrane and the induction of reactive oxygen species (ROS) production in bacteria . This leads to the death of the bacteria, overcoming bacterial resistance .
Action Environment
The compound’s effectiveness against bacterial infections suggests that it may be stable and effective in various biological environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3R)-piperidin-3-ylmethyl]morpholine typically involves the reaction of piperidine derivatives with morpholine under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, which is a multicomponent reaction that forms the desired product through the combination of an amine, an aldehyde, an isocyanide, and a carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(3R)-piperidin-3-ylmethyl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
4-[(3R)-piperidin-3-ylmethyl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom, widely used in medicinal chemistry.
Morpholine: A heterocyclic amine with both nitrogen and oxygen in its ring structure.
Pyrrolidine: A five-membered ring with one nitrogen atom, known for its versatility in drug design.
Uniqueness
4-[(3R)-piperidin-3-ylmethyl]morpholine is unique due to its combination of piperidine and morpholine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable scaffold in drug discovery and other applications .
Properties
IUPAC Name |
4-[[(3R)-piperidin-3-yl]methyl]morpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-2-10(8-11-3-1)9-12-4-6-13-7-5-12/h10-11H,1-9H2/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFVQZQTMWKLKX-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)CN2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807939-63-4 | |
Record name | 4-{[(3R)-piperidin-3-yl]methyl}morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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